![molecular formula C19H20FN5O3S2 B4625827 ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4625827.png)
ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate
Description
Synthesis Analysis
The synthesis of related compounds involves interactions between ethyl 2-(benzo[d]thazol-2-yl)acetate and different derivatives in ethanol/triethylamine (TEA) solution at room temperature. The process yields compounds through reactions with cyanoacrylate derivatives and electrophilic reagents, confirmed by elemental analysis and spectroscopic data (Mohamed, 2021).
Molecular Structure Analysis
The crystal structure of related molecules, such as ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, has been elucidated using X-ray methods. These structures are non-planar, stabilized by intra- and intermolecular hydrogen bonds (DyaveGowda et al., 2002).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, leading to the synthesis of novel pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-5-carboxylate derivatives when reacted with electrophilic reagents. These reactions are characterized by the synthesis and structural characterization techniques, confirming the formation of intended compounds (Mohamed, 2021).
Physical Properties Analysis
The physical properties, including crystallization and molecular geometry, have been studied. For example, a related compound crystallizes in the monoclinic system with specific cell parameters, providing insights into the compound's physical characteristics and stability under various conditions (DyaveGowda et al., 2002).
Chemical Properties Analysis
The chemical properties are closely tied to the compound's reactivity towards different chemical reagents. Synthesis approaches using various reagents under specific conditions lead to the formation of compounds with distinct chemical structures and properties. These properties are elucidated using comprehensive spectroscopic methods, including IR, NMR, and mass spectral data, providing a detailed understanding of the compound's chemical nature (Mohamed, 2021).
properties
IUPAC Name |
ethyl 2-[2-[[2-[[4-ethyl-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3S2/c1-3-25-17(12-5-7-13(20)8-6-12)23-24-19(25)30-11-15(26)22-18-21-14(10-29-18)9-16(27)28-4-2/h5-8,10H,3-4,9,11H2,1-2H3,(H,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRWXURKFLOTIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)CC(=O)OCC)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.